N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide
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Overview
Description
N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of an acetylphenyl group attached to a dichloromethoxybenzamide core, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide typically involves multiple steps. One common method starts with the reaction of 4-acetylphenylamine with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new drugs.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
- N-(4-acetylphenyl)-4-methoxybenzamide
- N-(4-acetylphenyl)-3-chloro-4-methoxybenzamide
Uniqueness
N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide is unique due to the presence of two chlorine atoms and a methoxy group on the benzamide core. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-9(20)10-3-5-12(6-4-10)19-16(21)11-7-13(17)15(22-2)14(18)8-11/h3-8H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNQJSXXDHWYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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